molecular formula C5H8O B596362 CYCLOPROPYL METHYL KETONE-D8 CAS No. 1219799-33-3

CYCLOPROPYL METHYL KETONE-D8

Cat. No.: B596362
CAS No.: 1219799-33-3
M. Wt: 92.167
InChI Key: HVCFCNAITDHQFX-IFYAQWLYSA-N
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Description

Cyclopropyl methyl ketone-D8 is a deuterated form of cyclopropyl methyl ketone, where the hydrogen atoms are replaced with deuterium. This isotopically labeled compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is C5D8O, and it is often utilized in studies involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl methyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentanone with sodium ethoxide or sodiomalonic ester, resulting in the formation of cyclopropyl methyl ketone . Another method includes the use of 1-chloro-4-pentanone, which reacts with sodium hydroxide to yield cyclopropyl methyl ketone . The deuterated version, cyclopropyl methyl ketone-D8, can be prepared by using deuterated reagents in these reactions.

Industrial Production Methods

Industrial production of cyclopropyl methyl ketone typically involves the large-scale reaction of 1-bromo-4-pentanone with sodium ethoxide under controlled conditions . The process is optimized to ensure high yield and purity of the final product. For the deuterated version, deuterated reagents are used to replace hydrogen atoms with deuterium during the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl methyl ketone-D8 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl methyl ketone-D8 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cyclopropyl methyl ketone-D8 involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to carboxylic acids through the action of oxidizing agents. In reduction reactions, it is reduced to alcohols by reducing agents. The deuterium atoms in this compound provide insights into reaction mechanisms by acting as tracers .

Comparison with Similar Compounds

Cyclopropyl methyl ketone-D8 can be compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it valuable for research applications involving isotopic tracing and reaction mechanism studies.

Properties

CAS No.

1219799-33-3

Molecular Formula

C5H8O

Molecular Weight

92.167

IUPAC Name

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone

InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D

InChI Key

HVCFCNAITDHQFX-IFYAQWLYSA-N

SMILES

CC(=O)C1CC1

Synonyms

CYCLOPROPYL METHYL KETONE-D8

Origin of Product

United States

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